molecular formula C18H22N4O2 B6615091 Butane, 1,4-bis(3-phenylureido)- CAS No. 64544-76-9

Butane, 1,4-bis(3-phenylureido)-

Cat. No.: B6615091
CAS No.: 64544-76-9
M. Wt: 326.4 g/mol
InChI Key: ZIXMLGUIEKQAQC-UHFFFAOYSA-N
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Description

Butane, 1,4-bis(3-phenylureido)- is an organic compound characterized by the presence of two phenylureido groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,4-bis(3-phenylureido)- typically involves the reaction of 1,4-diaminobutane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,4-diaminobutane+2phenyl isocyanateButane, 1,4-bis(3-phenylureido)-\text{1,4-diaminobutane} + 2 \text{phenyl isocyanate} \rightarrow \text{Butane, 1,4-bis(3-phenylureido)-} 1,4-diaminobutane+2phenyl isocyanate→Butane, 1,4-bis(3-phenylureido)-

Industrial Production Methods: In an industrial setting, the production of Butane, 1,4-bis(3-phenylureido)- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: Butane, 1,4-bis(3-phenylureido)- can undergo oxidation reactions, typically involving the phenylureido groups.

    Reduction: Reduction reactions may target the urea moieties, potentially leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where the phenyl groups may be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylurea derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

Butane, 1,4-bis(3-phenylureido)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be utilized in the production of polymers or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which Butane, 1,4-bis(3-phenylureido)- exerts its effects involves interactions with specific molecular targets. The phenylureido groups can form hydrogen bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Similar structure but with thiourea groups instead of urea.

    1,4-Bis(diphenylphosphino)butane: Contains diphenylphosphino groups instead of phenylureido groups.

Uniqueness: Butane, 1,4-bis(3-phenylureido)- is unique due to its specific combination of phenylureido groups and butane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXMLGUIEKQAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340439
Record name Urea, N,N''-1,4-butanediylbis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64544-76-9
Record name Urea, N,N''-1,4-butanediylbis[N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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